molecular formula C12H11N5 B2770071 N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine CAS No. 1386283-95-9

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine

Cat. No.: B2770071
CAS No.: 1386283-95-9
M. Wt: 225.255
InChI Key: NODQIBSFSFNDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is a heterocyclic compound that features a quinoxaline core substituted with a 1-methylpyrazole group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical applications. The incorporation of the 1-methylpyrazole moiety further enhances its chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine typically involves the condensation of 1-methylpyrazole with a quinoxaline derivative. One common method includes the reaction of 1-methylpyrazole-4-carbaldehyde with 2-aminoquinoxaline under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)quinoxalin-2-amine is unique due to the combination of the quinoxaline and 1-methylpyrazole moieties, which confer enhanced biological activity and chemical stability. This makes it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-17-8-9(6-14-17)15-12-7-13-10-4-2-3-5-11(10)16-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODQIBSFSFNDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.